4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione
CAS No.: 3812-22-4
Cat. No.: VC17557197
Molecular Formula: C45H32N6O6
Molecular Weight: 752.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3812-22-4 |
|---|---|
| Molecular Formula | C45H32N6O6 |
| Molecular Weight | 752.8 g/mol |
| IUPAC Name | 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C45H32N6O6/c52-39-37(40(53)47(32-21-9-2-10-22-32)46(39)31-19-7-1-8-20-31)45(43(56)50(35-27-15-5-16-28-35)51(44(45)57)36-29-17-6-18-30-36)38-41(54)48(33-23-11-3-12-24-33)49(42(38)55)34-25-13-4-14-26-34/h1-30,37-38H |
| Standard InChI Key | NAMVGYMNDWZPDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)C4(C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7C(=O)N(N(C7=O)C8=CC=CC=C8)C9=CC=CC=C9 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione, reflects its intricate structure. It comprises two pyrazolidine-3,5-dione moieties linked via a central pyrazolidine ring, with phenyl substituents at the 1,2-positions of each heterocycle. The molecular formula is C<sub>45</sub>H<sub>32</sub>N<sub>6</sub>O<sub>6</sub>, with a molecular weight of 752.8 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 3812-22-4 |
| Molecular Formula | C<sub>45</sub>H<sub>32</sub>N<sub>6</sub>O<sub>6</sub> |
| Molecular Weight | 752.8 g/mol |
| IUPAC Name | 4,4-Bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione |
The presence of multiple dione groups confers polarity and hydrogen-bonding capacity, influencing its solubility and reactivity.
Synthesis and Purification
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. While specific protocols remain proprietary, general methodologies include:
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Condensation Reactions: Pyrazolidine precursors undergo condensation in the presence of catalysts such as Lewis acids or bases to form the central heterocyclic core.
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Oxidation Steps: Key intermediates are oxidized to introduce dione functionalities, often using reagents like potassium permanganate or hydrogen peroxide.
Purification and Quality Control
Post-synthesis purification employs chromatographic techniques:
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Thin-Layer Chromatography (TLC) for preliminary purity assessment.
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High-Performance Liquid Chromatography (HPLC) for high-resolution separation, ensuring >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR: Signals between δ 7.2–7.8 ppm correspond to aromatic protons from phenyl groups. Peaks near δ 3.0–4.0 ppm suggest pyrazolidine ring protons.
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<sup>13</sup>C NMR: Carbonyl carbons (dione groups) resonate at δ 170–180 ppm, while aromatic carbons appear at δ 120–140 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 753.8 [M+H]<sup>+</sup>, consistent with the molecular weight. Fragmentation patterns confirm the sequential loss of dione groups.
Pharmacological Applications
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis—a mechanism shared with phenylbutazone, a related pyrazolidine derivative . In vitro studies demonstrate IC<sub>50</sub> values of 1.2–2.5 μM for COX-2 inhibition, suggesting selectivity over COX-1.
Analgesic Efficacy
In rodent models, doses of 10–50 mg/kg significantly reduce pain responses in thermal and mechanical nociception assays. The effect parallels non-steroidal anti-inflammatory drugs (NSAIDs) but with prolonged duration due to slower metabolic clearance.
Chemical Reactivity and Derivatives
Hydrolysis Reactions
The dione groups undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, treatment with aqueous NaOH yields bis-carboxylic acids, which can be further functionalized.
Electrophilic Substitution
Aromatic rings participate in nitration and sulfonation reactions, enabling the synthesis of nitro- or sulfonamide-modified analogs . Such derivatives have shown enhanced solubility and bioavailability in preclinical studies .
Analytical and Regulatory Considerations
Stability Profiling
Accelerated stability studies (40°C/75% RH) indicate a shelf life of >24 months when stored in amber glass containers. Degradation products include hydrolyzed dione derivatives, detectable via HPLC.
Future Directions
Targeted Drug Delivery
Encapsulation in liposomal or polymeric nanoparticles could mitigate solubility limitations and reduce off-target effects. Preliminary in vivo data suggest a 3-fold increase in bioavailability with lipid-based formulations.
Structure-Activity Relationship (SAR) Studies
Systematic modification of phenyl substituents and dione groups may optimize COX-2 selectivity. Computational modeling predicts that electron-withdrawing groups at the para-position enhance binding affinity by 20–30%.
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